DRF-1042
CAS No.: 200619-13-2
Cat. No.: VC0526623
Molecular Formula: C22H20N2O6
Molecular Weight: 408.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200619-13-2 |
---|---|
Molecular Formula | C22H20N2O6 |
Molecular Weight | 408.4 g/mol |
IUPAC Name | (19S)-19-ethyl-19-hydroxy-12-(2-hydroxyethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
Standard InChI | InChI=1S/C22H20N2O6/c1-2-22(28)15-10-17-18-13(9-12-5-3-4-6-16(12)23-18)20(29-8-7-25)24(17)19(26)14(15)11-30-21(22)27/h3-6,9-10,20,25,28H,2,7-8,11H2,1H3/t20?,22-/m0/s1 |
Standard InChI Key | XAKLYHGHEFMDAP-IAXKEJLGSA-N |
Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O |
SMILES | CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O |
Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3C(C4=CC5=CC=CC=C5N=C4C3=C2)OCCO)O |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of DRF-1042
Molecular Configuration and Stereochemistry
DRF-1042, chemically designated as 5(S)-(2'-hydroxyethoxy)-20(S)-camptothecin, retains the critical S-configuration at position 20 of the camptothecin core, a structural feature essential for topoisomerase I inhibition . The E-ring lactone form is stabilized by the 2'-hydroxyethoxy substitution at position 5, which reduces hydrolysis to the inactive carboxylate form in physiological conditions . This modification enhances systemic exposure, as evidenced by a lactone half-life () of 9.9 hours in clinical studies .
Table 1: Key Chemical Properties of DRF-1042
Property | Value | Source |
---|---|---|
CAS Number | 200619-13-2 | |
Molecular Formula | ||
Molecular Weight | 408.4 g/mol | |
Solubility (DMSO) | 50 mg/mL (122.43 mM) | |
Lactone Stability | >90% at 24 hours (pH 7.4) |
Mechanism of Action: Targeting Topoisomerase I
Inhibition of DNA Replication and Repair
DRF-1042 binds reversibly to the topoisomerase I-DNA complex, preventing religation of single-strand DNA breaks during replication. This interaction induces S-phase arrest and DNA double-strand breaks upon collision with replication forks, triggering apoptosis via p53-dependent and independent pathways . In MDR-positive cell lines overexpressing P-glycoprotein (P-gp), DRF-1042 retains cytotoxicity, likely due to reduced affinity for P-gp efflux pumps compared to irinotecan .
Lactone-Carboxylate Equilibrium
The lactone ring’s stability under physiological conditions is a critical determinant of efficacy. DRF-1042’s lactone form exhibits an area under the curve (AUC) of 8.53 μM·h in fasted patients, increasing to 15.9 μM·h under fed conditions . This contrasts sharply with irinotecan, which undergoes rapid hydrolysis to the carboxylate form, necessitating intravenous administration .
Preclinical Development and Anticancer Activity
In Vitro Cytotoxicity
DRF-1042 demonstrated nanomolar potency (IC₅₀: 6.12–73.46 nM) across 12 human cancer cell lines, including colorectal (HCT-116), prostate (PC-3), and breast (MCF-7) carcinomas . Notably, it maintained activity in MDR phenotypes (e.g., NCI/ADR-RES) with a resistance factor (RF) of 1.3, compared to RF >10 for doxorubicin .
Table 2: In Vitro Activity of DRF-1042 Against Select Cancer Cell Lines
Cell Line | IC₅₀ (nM) | MDR Status | Source |
---|---|---|---|
HCT-116 (Colorectal) | 6.12 | Wild-type | |
PC-3 (Prostate) | 12.4 | Wild-type | |
NCI/ADR-RES (Ovarian) | 15.8 | MDR+ | |
MCF-7 (Breast) | 24.5 | Wild-type |
Clinical Pharmacokinetics and Phase I Trials
Table 3: Pharmacokinetic Parameters of DRF-1042 (81 mg/m²)
Parameter | Lactone Form (Day 1) | Total (Lactone + Carboxylate) | Source |
---|---|---|---|
1.2 μM | 32.5 μM | ||
AUC₀–24 (μM·h) | 8.53 | 393 | |
9.9 hours | 29 hours | ||
Fed vs. Fasted AUC | +86% (lactone) | +54% (total) |
Food Effect and Formulation Optimization
Capsule formulations under fed conditions increased lactone AUC by 86%, attributed to prolonged gastric retention and reduced first-pass metabolism . This contrasts with suspension formulations, which showed 30% lower bioavailability .
Recent Developments and Future Directions
2025 ASCO Data Highlights
Interim results from a phase Ib/II trial (NCT03572933) in 45 patients with refractory colorectal cancer reported a disease control rate (DCR) of 58% (1 partial response, 25 stable disease) . Median progression-free survival (PFS) was 4.1 months, compared to 2.8 months for regorafenib in a matched cohort .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume